molecular formula C15H14O2 B1296596 1-(4'-Methoxy-biphenyl-4-yl)-ethanone CAS No. 13021-18-6

1-(4'-Methoxy-biphenyl-4-yl)-ethanone

Cat. No. B1296596
CAS RN: 13021-18-6
M. Wt: 226.27 g/mol
InChI Key: AITDOOYSOAAUPM-UHFFFAOYSA-N
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Description

“1-(4’-Methoxy-biphenyl-4-yl)-ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 g/mol .


Molecular Structure Analysis

The InChI representation of “1-(4’-Methoxy-biphenyl-4-yl)-ethanol” is InChI=1S/C15H16O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-11,16H,1-2H3 . The compound has a topological polar surface area of 29.5 Ų .


Physical And Chemical Properties Analysis

“1-(4’-Methoxy-biphenyl-4-yl)-ethanol” has a molecular weight of 228.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Microwave-Assisted Synthesis in Organic Chemistry

1-(4'-Methoxy-biphenyl-4-yl)-ethanone plays a significant role in the microwave-assisted synthesis of functionalized biphenyl systems, particularly in green Suzuki coupling reactions. This process is vital in organic chemistry for creating carbon-carbon bonds, with an emphasis on eco-friendly protocols using water as a solvent (Soares et al., 2015).

Pharmacological Studies

In pharmacological research, derivatives of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone have been evaluated for their antipsychotic activity. These compounds exhibit anti-dopaminergic and anti-serotonergic activity, with some showing a promising profile for antipsychotic applications without inducing catalepsy (Bhosale et al., 2014).

Crystallography and Solid-State Chemistry

This compound also finds application in crystallography, where its structural properties, such as the dihedral angle between its central ethanone fragment and attached groups, have been studied. These properties are crucial for understanding molecular interactions and crystal formation (Kesternich et al., 2010).

Photophysics Research

1-(4'-Methoxy-biphenyl-4-yl)-ethanone is used in photophysics research to study fluorescence properties in various solvents. This research helps in understanding solvent effects on molecular photophysics, which is essential in the design of optical materials and sensors (Ghoneim, 2001).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal organisms. This research is significant in the development of new antimicrobial agents (Kumar et al., 2019).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITDOOYSOAAUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306718
Record name 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Methoxy-biphenyl-4-yl)-ethanone

CAS RN

13021-18-6
Record name 1-(4′-Methoxy[1,1′-biphenyl]-4-yl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=13021-18-6
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Record name NSC 179420
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13021-18-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

From 4-methoxy-bromobenzene and 4-acetylphenyl boronic acid, yield 84%; mp 150-151° C. (lit.,5 153-154° C.); IR: 1676, 1602, 1456 and 1236; 1H NMR (400 MHz; CDCl3): 8.01 (2H, d, J 8.4), 7.64 (2H, d, J 8.3), 7.58 (2H, d, J 8.8), 7 (2H, d, J 8.5), 3.86 (3H, s) and 2.62 (3H, s); 13C NMR (CDCl3): 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3 and 26.5; m/z (EI) 226 (80%, M+), 211 (100) and 69 (60)(Found: M+, 226.099. C15H14O2 requires M, 226.099).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The 4′-methoxybiphenyl (0.05 mol) and AlCl3 (0.06 mol) were dissolved in boiling CS2 (60 mL) with stirring. Acetyl chloride (0.1 mol) was added dropwise and reflux continued for 1 hour. The mixture was poured onto crushed ice (150 mL) containing water (50 mL) and HCl (50 mL). The organic phase was separated and the CS2 removed by distillation. The residue was recrystallised from aqueous isopropanol to give the title compound. δC (CDCl3, 62.9 MHz): 26.6, 55.4, 114.4, 126.6, 128.4, 129.0, 132.2, 135.3, 145.4, 159.9 and 198.0
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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